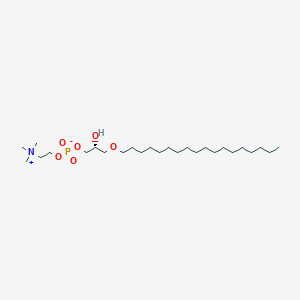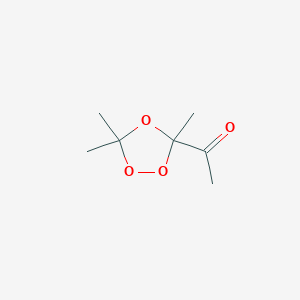
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a volatile organic compound that has a distinctive odor and is commonly used as a chemical odorant in animal behavior studies. TMT has been shown to elicit fear and anxiety-related behaviors in rodents and is used as a model for studying the neural mechanisms of fear and anxiety.
Wirkmechanismus
The mechanism of action of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is not fully understood, but it is thought to involve activation of the amygdala, a brain region that is involved in the processing of emotions. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as glutamate and GABA.
Biochemische Und Physiologische Effekte
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to elicit a range of physiological and behavioral responses in rodents. These responses include increased heart rate, freezing behavior, and avoidance behavior. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has also been shown to increase the release of stress hormones such as corticosterone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying fear and anxiety is that it elicits a robust and consistent behavioral response in rodents. Another advantage is that 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is relatively easy to use and does not require specialized equipment. However, one limitation of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is that it may not fully capture the complexity of fear and anxiety-related behaviors in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone. One direction is to further elucidate the neural mechanisms of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone-induced fear and anxiety. Another direction is to investigate the potential therapeutic applications of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone in the treatment of anxiety disorders. Finally, there is a need for further research on the potential long-term effects of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone exposure on the brain and behavior.
Synthesemethoden
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone can be synthesized by reacting 3,5,5-trimethyl-1,2,4-trioxolane with ethanone in the presence of a Lewis acid catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been used extensively in scientific research to study the neural mechanisms of fear and anxiety. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is commonly used as a chemical odorant to elicit fear and anxiety-related behaviors in rodents. The use of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying the neural mechanisms of fear and anxiety has led to significant advances in our understanding of these complex emotions.
Eigenschaften
CAS-Nummer |
131273-54-6 |
|---|---|
Produktname |
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O4/c1-5(8)7(4)9-6(2,3)10-11-7/h1-4H3 |
InChI-Schlüssel |
HWULUBFWBLTVOH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C)C |
Kanonische SMILES |
CC(=O)C1(OC(OO1)(C)C)C |
Synonyme |
Ethanone, 1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



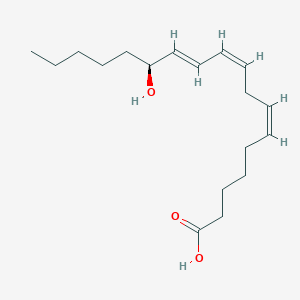
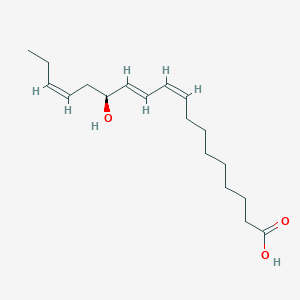
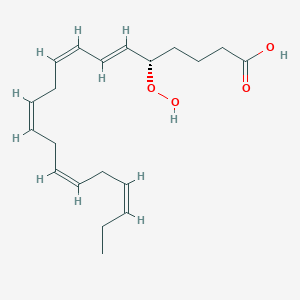
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
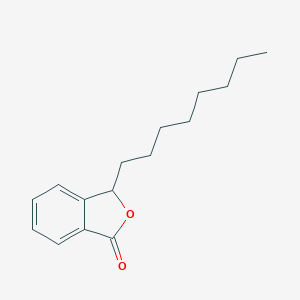
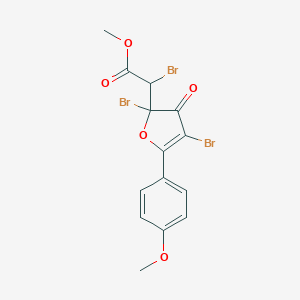
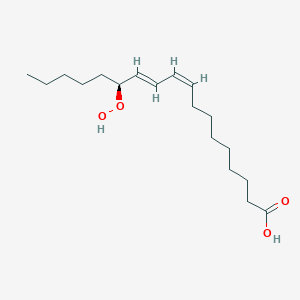
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
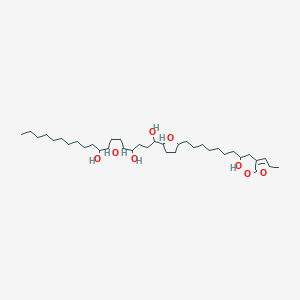
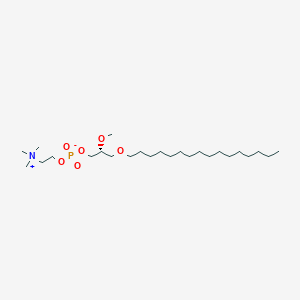
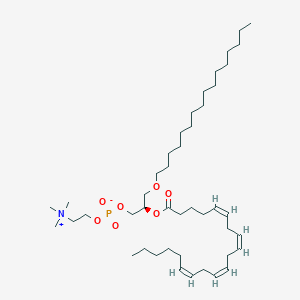
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

